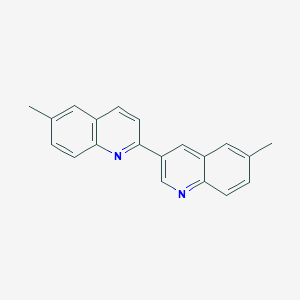
2,3'-Biquinoline, 6,6'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-dimethyl-2,3’-biquinoline is a heterocyclic compound that belongs to the biquinoline family. Biquinolines are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound consists of two quinoline units connected at the 2 and 3 positions, with methyl groups attached at the 6 and 6’ positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-dimethyl-2,3’-biquinoline can be achieved through several methods. One common approach involves the use of dialdehydes as starting materials. For instance, 2,2’-biquinoline-6,6’-diyldimethanediamine can be synthesized from dialdehydes 5a and 5b . Another method involves the Fe-catalyzed three-component reaction, which includes C-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps .
Industrial Production Methods
Industrial production methods for 6,6’-dimethyl-2,3’-biquinoline are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6,6’-dimethyl-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline units, potentially altering their electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the quinoline rings, enhancing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized biquinolines.
科学研究应用
6,6’-dimethyl-2,3’-biquinoline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Biquinoline derivatives are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the synthesis of polymers and materials with unique photophysical properties.
作用机制
The mechanism of action of 6,6’-dimethyl-2,3’-biquinoline involves its ability to interact with various molecular targets. For instance, in antiviral applications, similar compounds have been shown to intercalate into DNA, disrupting viral replication processes . The compound’s ability to form coordination complexes with metals also plays a crucial role in its photophysical and catalytic properties.
相似化合物的比较
Similar Compounds
2,2’-biquinoline: Lacks the methyl groups at the 6 and 6’ positions, resulting in different electronic and steric properties.
2,2’-biquinoline-6,6’-diyldimethanediamine: Contains additional functional groups that enhance its reactivity and applications.
4,4’-dimethyl-2,2’-biquinoline: Similar structure but with methyl groups at different positions, affecting its chemical behavior.
Uniqueness
6,6’-dimethyl-2,3’-biquinoline is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
属性
CAS 编号 |
17999-90-5 |
|---|---|
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
6-methyl-2-(6-methylquinolin-3-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-13-4-7-19-15(9-13)5-8-20(22-19)17-11-16-10-14(2)3-6-18(16)21-12-17/h3-12H,1-2H3 |
InChI 键 |
RELPAADHYVFUHC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CN=C4C=CC(=CC4=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11644038.png)
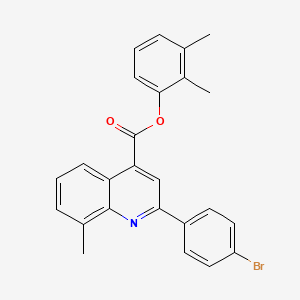
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
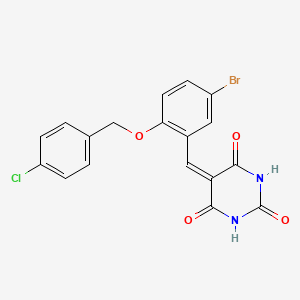
![2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644068.png)
![4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644071.png)
![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[4-(dimethylamino)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11644076.png)
![10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644079.png)
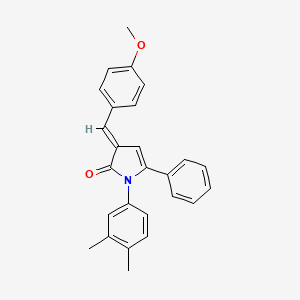
![(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11644086.png)
![2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B11644090.png)
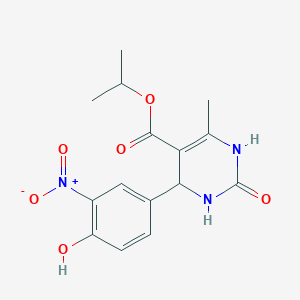
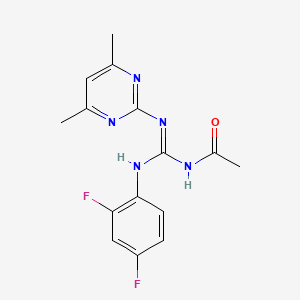
![1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridinium](/img/structure/B11644103.png)
